4'-Methoxyflavone

説明

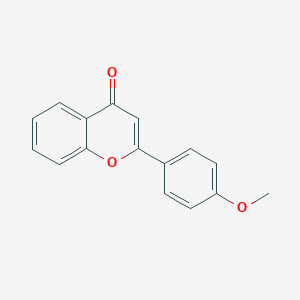

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMICQBVLCVRFGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063319 | |

| Record name | 4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4143-74-2 | |

| Record name | 4′-Methoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4143-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Methoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004143742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4'-Methoxyflavone: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4'-Methoxyflavone, a naturally occurring flavonoid with potential pharmacological applications. The document details its primary botanical sources and outlines comprehensive methodologies for its extraction, isolation, and purification.

Natural Sources of this compound

This compound has been identified in a limited number of plant species, primarily within the Fabaceae family. The most well-documented sources are:

-

Cullen corylifolium (L.) Medik. (synonym: Psoralea corylifolia L.), commonly known as Babchi or Bu Gu Zhi. The seeds of this plant are a rich source of various flavonoids and other bioactive compounds.

-

Ammopiptanthus mongolicus (Maxim.) Cheng f. , a species of flowering plant in the legume family, Fabaceae.

While other related methoxyflavones are found in a wider array of plants, such as those from the genus Citrus and Kaempferia, this compound itself has been specifically reported in the aforementioned species.

Quantitative Data

Quantitative data specifically for this compound in its natural sources is not extensively reported in publicly available literature. Most quantitative analyses of Cullen corylifolium have focused on more abundant flavonoids like bakuchiol, psoralen, and isopsoralen. However, the presence of this compound as a constituent of the flavonoid fraction is confirmed. The table below summarizes the quantitative data available for major flavonoids in Cullen corylifolium seeds to provide a contextual reference.

| Plant Source | Plant Part | Compound | Concentration / Yield | Analytical Method |

| Cullen corylifolium | Seeds | Bakuchiol | 11.71 mg/g | HPLC |

| Cullen corylifolium | Seeds | Psoralen | Not specified | HPLC |

| Cullen corylifolium | Seeds | Neobavaisoflavone | Not specified | HPLC |

| Cullen corylifolium | Seeds | Isobavachalcone | Not specified | HPLC |

Experimental Protocols: Isolation of this compound from Cullen corylifolium Seeds

While a specific protocol exclusively for the isolation of this compound is not detailed in the available literature, a general and effective methodology can be adapted from established protocols for the separation of flavonoids from Cullen corylifolium seeds. The following is a representative protocol.

Extraction

-

Preparation of Plant Material : Obtain dried seeds of Cullen corylifolium and grind them into a coarse powder.

-

Defatting : To remove non-polar constituents, perform a preliminary extraction with a non-polar solvent.

-

Place the powdered seeds (e.g., 500 g) in a Soxhlet apparatus.

-

Extract with petroleum ether for 6-8 hours.

-

Discard the petroleum ether extract and air-dry the defatted seed powder.

-

-

Methanol Extraction :

-

Transfer the defatted seed powder to the Soxhlet apparatus.

-

Extract with methanol for 8-10 hours.

-

Collect the methanol extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation and Column Chromatography

-

Solvent Partitioning (Optional but Recommended) :

-

Suspend the crude methanol extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The flavonoid fraction is typically enriched in the ethyl acetate and n-butanol fractions.

-

-

Silica Gel Column Chromatography :

-

Prepare a silica gel (100-200 mesh) column using a suitable non-polar solvent (e.g., n-hexane).

-

Adsorb the dried ethyl acetate or butanol fraction onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate (e.g., n-hexane:ethyl acetate ratios of 9:1, 8:2, 7:3, etc.).

-

Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5) and UV detection.

-

Pool the fractions that show a spot corresponding to the expected Rf value of this compound.

-

Purification

-

Preparative HPLC :

-

Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

Use a mobile phase gradient of methanol and water or acetonitrile and water.

-

Monitor the elution profile with a UV detector at a wavelength suitable for flavonoids (around 254 nm or 340 nm).

-

Collect the peak corresponding to this compound.

-

-

Crystallization :

-

Evaporate the solvent from the purified fraction to obtain the isolated compound.

-

If necessary, recrystallize from a suitable solvent (e.g., methanol) to obtain pure crystals of this compound.

-

Structure Elucidation

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as:

-

Mass Spectrometry (MS)

-

Nuclear Magnetic Resonance (NMR) (1H NMR, 13C NMR)

-

Infrared (IR) Spectroscopy

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Visualizations

Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

The In Vitro Biological Profile of 4'-Methoxyflavone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxyflavone, a naturally occurring methoxylated flavonoid, has garnered significant scientific interest for its diverse pharmacological activities demonstrated in vitro. This technical guide provides a comprehensive analysis of its biological effects, focusing on its neuroprotective, anticancer, and anti-inflammatory properties. Quantitative data from key studies are summarized, detailed experimental methodologies are provided, and crucial signaling pathways are visually represented to facilitate a deeper understanding of its mechanism of action.

Neuroprotective Activity

This compound has emerged as a promising neuroprotective agent, primarily through its ability to inhibit parthanatos, a form of programmed cell death.

Quantitative Data: Neuroprotective Effects

| Cell Line | Inducing Agent | Parameter | Value | Reference |

| HeLa | MNNG | EC50 | 10.41 ± 1.31 μM | [1] |

| SH-SY5Y | MNNG | - | Significant Protection | [1] |

| Cortical Neurons | NMDA | - | Protection against cell death | [1] |

Experimental Protocols

High-Throughput Screening (HTS) for Inhibitors of Parthanatos [1]

-

Cell Culture: HeLa cells are cultured in appropriate media.

-

Induction of Parthanatos: N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is used to induce DNA damage and overactivation of PARP-1, leading to parthanatos.

-

Compound Treatment: Cells are treated with a library of small molecules, including this compound, at various concentrations (e.g., 1, 10, and 20 μM).

-

Cell Viability Assay: Cell viability is assessed to identify compounds that protect against MNNG-induced cell death. The effect of this compound was found to be concentration-dependent, peaking at 25 μM.

-

Hit Confirmation: True hits are confirmed through repeat screens.

Neuroprotection Assay in Primary Cortical Neurons [1]

-

Primary Culture: Primary neuronal cultures are prepared from fetal mice. Glial proliferation is inhibited to achieve a culture of at least 80% neurons.

-

Induction of Excitotoxicity: N-methyl-D-aspartate (NMDA), along with its co-agonist glycine, is used to induce excitotoxic neuronal death.

-

Treatment: Neuronal cultures are pre-treated with this compound.

-

Assessment of Neuronal Death: The protective effect of the compound against NMDA-induced cell death is evaluated.

Signaling Pathway

Anticancer Activity

This compound and its derivatives have demonstrated cytotoxic effects against various cancer cell lines, often through the modulation of critical cell survival and apoptosis pathways.

Quantitative Data: Anticancer Effects

| Flavonoid | Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |

| Acacetin (5,7-dihydroxy-4′-methoxyflavone) | DU145 | Prostate | ~25 | 24 h | [2][3] |

| 7-hydroxy-4'-methoxyflavone | HeLa | Cervical | 25.79 µg/mL | 24 h | [4] |

| 7-hydroxy-4'-methoxyflavone | WiDr | Colon | 83.75 µg/mL | 24 h | [4] |

| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MDA-MB-231 | Breast | 21.27 | 72 h | [2] |

| Xanthomicrol (5,4′-dihydroxy-6,7,8-TMF) | HCT116 | Colon | Reduced viability to 42% at 15 µM | 24 h | [2] |

Experimental Protocols

MTT Assay for Cell Viability [5][6]

-

Cell Seeding: Cancer cells (e.g., DU145 prostate cancer cells) are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with varying concentrations of acacetin (a related methoxyflavone) for different time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

-

Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength to determine cell viability.

Western Blot Analysis for Signaling Proteins [5][6]

-

Cell Lysis: Treated and untreated cancer cells are lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a standard assay.

-

SDS-PAGE and Transfer: Proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., Akt, p-IκBα, NF-κB, Bcl-2, XIAP, COX-2) followed by secondary antibodies.

-

Detection: Protein bands are visualized using a suitable detection method.

Signaling Pathway

Anti-inflammatory and Other Activities

Methoxyflavones also exhibit anti-inflammatory properties and can interact with various enzymes.

Quantitative Data: Enzyme Inhibition

| Flavonoid | Enzyme | Inhibition | Concentration | Reference |

| 3',4'-dihydroxyflavone | Collagenase | 13-29% | 50-100 µM | [7] |

| 5-hydroxy-4'-methoxyflavone | Collagenase | Weak Inhibition | - | [7] |

Experimental Protocols

Inhibition of Pro-inflammatory Mediators [8][9]

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are used.

-

Induction of Inflammation: Lipopolysaccharide (LPS) is used to induce an inflammatory response.

-

Compound Treatment: Cells are pre-treated with the methoxyflavone of interest.

-

Measurement of Inflammatory Markers: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and mediators (e.g., nitric oxide) are quantified in the cell culture supernatant.

Experimental Workflow

Conclusion

The in vitro evidence strongly suggests that this compound and related methoxylated flavonoids possess significant therapeutic potential. Their multifaceted mechanisms of action, including the inhibition of parthanatos, suppression of pro-survival signaling in cancer cells, and modulation of inflammatory responses, make them compelling candidates for further investigation in drug discovery and development. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full pharmacological scope of these promising compounds.

References

- 1. Identification through high-throughput screening of this compound and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Acacetin (5,7-dihydroxy-4'-methoxyflavone) exhibits in vitro and in vivo anticancer activity through the suppression of NF-κB/Akt signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory activity of 4',6,7-trihydroxy-5-methoxyflavone from Fridericia chica (Bonpl.) L.G.Lohmann - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of Anti-inflammatory Effect of 5-Hydroxy- 3', 4', 7- Trimethoxyflavone: A Combined Molecular Docking and Molecular Dynamics Simulation Studies [ignited.in]

4'-Methoxyflavone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxyflavone is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in various plants. It is characterized by a backbone of 2-phenyl-1-benzopyran-4-one (flavone) with a methoxy group substitution at the 4' position of the B-ring. This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant properties.[1] This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological signaling pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a crucial reference for experimental design and interpretation.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂O₃ | [2][3] |

| Molecular Weight | 252.26 g/mol | [2][4] |

| Appearance | White to light yellow crystalline powder | [1][2][3] |

| Melting Point | 157-161 °C | [1][2] |

| Solubility | Soluble in DMSO (5 mg/mL, with warming), ethanol, and other organic solvents. Sparingly soluble in aqueous buffers. | [2][3][5] |

| LogP (octanol-water partition coefficient) | 3.820 (estimated) | [2][6][7] |

| Maximum UV Absorption (λmax) | 319 nm (in Methanol), 255 nm (in Ethanol) | [3][8] |

| CAS Number | 4143-74-2 | [2] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by oxidative cyclization.

1. Synthesis of 2'-Hydroxy-4-methoxychalcone (Chalcone Intermediate)

-

Materials: 2'-hydroxyacetophenone, 4-methoxybenzaldehyde (p-anisaldehyde), sodium hydroxide (NaOH), ethanol.

-

Procedure:

-

Dissolve 2'-hydroxyacetophenone and 4-methoxybenzaldehyde in ethanol in a flask.

-

Slowly add an aqueous solution of sodium hydroxide to the mixture while stirring at room temperature.

-

Continue stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is neutral.

-

The precipitated solid, 2'-hydroxy-4-methoxychalcone, is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

2. Oxidative Cyclization to this compound

-

Materials: 2'-Hydroxy-4-methoxychalcone, iodine (I₂), dimethyl sulfoxide (DMSO).

-

Procedure:

-

Dissolve the purified 2'-hydroxy-4-methoxychalcone in DMSO in a round-bottom flask.

-

Add a catalytic amount of iodine to the solution.

-

Reflux the mixture for 2-3 hours. Monitor the reaction's progress using TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a solution of sodium thiosulfate to quench the excess iodine.

-

The precipitated solid, this compound, is collected by filtration, washed thoroughly with water, and dried.

-

Further purification can be achieved by recrystallization from a solvent system such as ethanol or ethyl acetate/hexane.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: An HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is suitable for the analysis of this compound.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution system is often employed for optimal separation. A typical mobile phase consists of:

-

Solvent A: Water with 0.1% formic acid or acetic acid.

-

Solvent B: Acetonitrile or methanol.

-

-

Elution Program: A linear gradient from a lower to a higher concentration of Solvent B over 20-30 minutes is a good starting point.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: The UV detector can be set at the λmax of this compound, which is around 319 nm in methanol.[3][8] A PDA detector allows for the acquisition of the full UV spectrum for peak identification.

-

Sample Preparation: Samples should be dissolved in a suitable solvent (e.g., methanol or the initial mobile phase composition) and filtered through a 0.45 µm syringe filter before injection.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound will show characteristic signals for the aromatic protons and the methoxy group protons.

-

¹³C NMR: Reveals the number and types of carbon atoms present. The spectrum will display distinct signals for the carbonyl carbon, the olefinic carbons of the pyran ring, the aromatic carbons, and the methoxy carbon.

-

Sample Preparation: For NMR analysis, 5-10 mg of the purified compound is typically dissolved in 0.5-0.7 mL of a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the C=O (carbonyl) stretching of the flavone nucleus, C-O-C (ether) stretching of the methoxy group and the pyran ring, and C=C stretching of the aromatic rings.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (252.26).

Biological Activity and Signaling Pathways

This compound has been identified as a neuroprotective agent that inhibits parthanatos, a form of programmed cell death distinct from apoptosis.[8] Parthanatos is initiated by the overactivation of the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1) in response to severe DNA damage.

The proposed mechanism of action involves the reduction of the synthesis and accumulation of poly(ADP-ribose) (PAR) polymer, a product of PARP-1 activity.[8] The accumulation of PAR in the nucleus triggers the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, leading to large-scale DNA fragmentation and ultimately, cell death.[8] By inhibiting this cascade, this compound protects neuronal cells from death induced by excitotoxicity and oxidative stress.[8]

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the synthesis and analysis of this compound.

Conclusion

This compound is a flavonoid with well-defined physicochemical properties and promising biological activities, particularly in the realm of neuroprotection. The experimental protocols outlined in this guide provide a solid foundation for its synthesis, purification, and analytical characterization. The elucidation of its role in inhibiting the parthanatos signaling pathway opens up new avenues for research into its therapeutic potential for neurodegenerative diseases. Further investigation into its structure-activity relationships and its effects on other cellular pathways will be crucial for the development of novel drugs based on the this compound scaffold.

References

- 1. ovid.com [ovid.com]

- 2. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A methoxy derivative of resveratrol analogue selectively induced activation of the mitochondrial apoptotic pathway in transformed fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C16H12O3 | CID 77793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. benchchem.com [benchchem.com]

- 7. Identification through high-throughput screening of this compound and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Methoxyflavanone induces cell cycle arrest at the G2/M phase, apoptosis and autophagy in HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

4'-Methoxyflavone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4'-Methoxyflavone, a naturally occurring flavonoid with significant therapeutic potential. This document details its chemical identity, synthesis, and key biological activities, supported by experimental protocols and pathway diagrams to facilitate further research and drug development.

Chemical Identity

This compound is a flavonoid compound characterized by a methoxy group at the 4' position of the B ring of the flavone backbone.

CAS Number: 4143-74-2[1]

Chemical Synonyms

-

2-(4-Methoxyphenyl)-4H-1-benzopyran-4-one

-

2-(4-Methoxyphenyl)chromen-4-one

-

4'-Methoxy-2-phenyl-4H-1-benzopyran-4-one

-

NSC 40854

-

Acacetin methyl ether

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂O₃ | [1] |

| Molecular Weight | 252.27 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 158-161 °C | |

| Solubility | Soluble in DMSO, methanol, and ethanol. | [2] |

| LogP | 3.5 | |

| PubChem CID | 77793 |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the oxidative cyclization of a chalcone precursor.[3][4]

Experimental Protocol: Synthesis via Oxidative Cyclization

Step 1: Synthesis of 2'-Hydroxy-4-methoxychalcone

-

Dissolve 2'-hydroxyacetophenone and 4-methoxybenzaldehyde in ethanol.

-

Add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water to the mixture.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the chalcone.

-

Filter, wash with water, and dry the resulting 2'-hydroxy-4-methoxychalcone.

Step 2: Oxidative Cyclization to this compound

-

Dissolve the synthesized 2'-hydroxy-4-methoxychalcone in dimethyl sulfoxide (DMSO).

-

Add a catalytic amount of iodine (I₂).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

-

The precipitated this compound is then filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Biological Activities and Experimental Protocols

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

The antioxidant capacity of this compound can be evaluated using various in vitro assays that measure its ability to scavenge free radicals.

-

Prepare a stock solution of this compound in methanol or DMSO.

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add serial dilutions of the this compound solution.

-

Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add different concentrations of this compound to the ABTS•+ solution.

-

After a set incubation time, measure the decrease in absorbance at 734 nm.

-

The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity

This compound has been shown to modulate inflammatory pathways. A common method to assess this is by measuring its effect on lipopolysaccharide (LPS)-induced inflammatory responses in macrophage cell lines.

-

Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Measure the nitrite concentration in the cell culture supernatant using the Griess reagent.

-

A decrease in nitrite levels indicates inhibition of NO production.

-

Following the same treatment protocol as for NO inhibition, collect the cell culture supernatant.

-

Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available ELISA kits.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.

-

Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.

Signaling Pathways and Mechanisms of Action

Inhibition of Parthanatos

This compound has been identified as a novel inhibitor of parthanatos, a form of programmed cell death initiated by the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1).[5]

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification through high-throughput screening of this compound and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

Anticancer Potential of 4'-Methoxyflavone Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and less toxic anticancer agents has led researchers to explore the vast therapeutic potential of natural products. Among these, flavonoids have emerged as a promising class of compounds, with 4'-Methoxyflavone and its analogs demonstrating significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines. This technical guide provides an in-depth overview of the current understanding of the anticancer potential of this compound analogs, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

Core Findings and Structure-Activity Relationships

The anticancer activity of this compound analogs is intricately linked to their chemical structure, particularly the substitution patterns on the flavone backbone. The methoxy group at the 4'-position of the B-ring is a key feature, and modifications to other parts of the molecule can significantly influence their cytotoxic potency.

The presence of methoxy groups is believed to enhance the lipophilicity of the flavone scaffold, facilitating its passage across cellular membranes.[1][2] However, an excessive number of methoxy groups can negatively impact solubility and hinder the interaction with target proteins.[1][2] The interplay between methoxy and hydroxyl groups is crucial; hydroxyl groups can participate in hydrogen bonding, which is vital for interacting with biological targets.[1][2]

Structure-activity relationship (SAR) studies have revealed that the position and number of methoxy and hydroxyl groups on both the A and B rings of the flavone structure are critical determinants of their anticancer activity. For instance, some studies suggest that hydroxylation at the 5-position of the A-ring can contribute to the pro-apoptotic effects of these compounds.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of this compound analogs is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values of several this compound analogs, providing a comparative view of their potency.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | MCF-7 (Breast) | 3.71 | [1] |

| 5,7,4'-Trimethoxyflavone | SUN-16 (Gastric) | Varies (12.5-200 µM) | [3] |

| Acacetin (5,7-dihydroxy-4'-methoxyflavone) | DU145 (Prostate) | ~25 | [1] |

| Xanthomicrol (5,4'-dihydroxy-6,7,8-trimethoxyflavone) | HCT116 (Colon) | Potent activity at 15 µM | [1] |

| 4′,5′-dihydroxy-5,7,3′-trimethoxyflavone | HCC1954 (Breast) | 8.58 | [2] |

| 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | MDA-MB-231 (Breast) | 21.27 | [2] |

Signaling Pathways Modulated by this compound Analogs

The anticancer effects of this compound analogs are mediated through their interaction with and modulation of key cellular signaling pathways that are often dysregulated in cancer. The primary pathways implicated in their mechanism of action are the PI3K/Akt pathway, the MAPK/ERK pathway, and the intrinsic apoptosis pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting uncontrolled cell division and resistance to apoptosis. Several studies have indicated that flavonoids, including methoxyflavone analogs, can inhibit this pathway. They are thought to exert their effect by inhibiting the phosphorylation of Akt, a key downstream effector of PI3K.[4][5] This inhibition leads to the deactivation of downstream targets of Akt that promote cell survival and proliferation.

Figure 1: Inhibition of the PI3K/Akt signaling pathway by this compound analogs.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers. Evidence suggests that certain flavonoids can interfere with the MAPK/ERK pathway, although the precise mechanisms for this compound analogs are still being elucidated. It is hypothesized that these compounds may inhibit the phosphorylation of key kinases in the cascade, such as MEK and ERK, thereby blocking the transmission of pro-proliferative signals.[6][7]

Figure 2: Potential inhibition of the MAPK/ERK pathway by this compound analogs.

Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. This compound analogs have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. These flavonoids can upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins like Bcl-2.[1][8][9] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.[1][3]

Figure 3: Induction of the intrinsic apoptosis pathway by this compound analogs.

Experimental Protocols

The evaluation of the anticancer potential of this compound analogs relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for the key experiments cited in the literature.

General Experimental Workflow

The typical workflow for assessing the anticancer potential of this compound analogs involves a series of sequential experiments, starting with a broad screening for cytotoxicity and progressively moving towards more detailed mechanistic studies.

Figure 4: A generalized workflow for evaluating the anticancer potential of novel compounds.

MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Treat cells with the this compound analog at its IC50 concentration for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis

Principle: This assay uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the this compound analog and harvest as described for the apoptosis assay.

-

Cell Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA). Incubate in the dark for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is presented as a histogram showing the number of cells in each phase of the cell cycle.

Western Blot Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein. This method can be used to assess the expression levels and phosphorylation status of key proteins in the signaling pathways affected by this compound analogs.

Protocol:

-

Protein Extraction: Treat cells with the this compound analog, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound and its analogs represent a promising class of natural compounds with significant anticancer potential. Their ability to induce apoptosis and inhibit key pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, underscores their therapeutic value. The structure-activity relationships of these compounds provide a valuable framework for the rational design of more potent and selective analogs.

Future research should focus on further elucidating the precise molecular targets of these flavonoids within the signaling cascades. In vivo studies are also crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. The development of optimized this compound analogs with improved bioavailability and tumor-targeting capabilities could pave the way for their clinical application as novel anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Molecular Docking and Simulation Studies of Flavanone and its Derived Compounds on PI3K-AKT Pathway Targeting against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

4'-Methoxyflavone as a Potent Neuroprotective Agent via PARP-1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of 4'-Methoxyflavone (4'MF), focusing on its mechanism of action as a Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. This document details the underlying signaling pathways, presents quantitative data from key studies, and outlines the experimental protocols used to establish its efficacy.

Introduction: Targeting Parthanatos in Neurodegeneration

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. One of the key cell death pathways implicated in neuronal loss is parthanatos, a form of programmed cell death initiated by the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2] PARP-1 is a nuclear enzyme crucial for DNA repair and genomic stability.[3][4] However, under conditions of severe DNA damage, such as that caused by oxidative stress or excitotoxicity, hyperactivation of PARP-1 triggers a lethal cascade.[1][5]

This compound, a member of the flavone class of flavonoids, has been identified as a novel inhibitor of parthanatos.[1][3] Through high-throughput screening, it was discovered to be a potent neuroprotective agent that mitigates neuronal death by directly targeting the PARP-1-mediated parthanatos pathway.[1] This makes this compound a promising lead compound for the development of new therapeutics for a range of neurological and neurodegenerative conditions.[1]

Mechanism of Action: Inhibition of the PARP-1-Mediated Parthanatos Pathway

Under conditions of excessive DNA damage, often triggered by insults like N-methyl-D-aspartate (NMDA) receptor overactivation or oxidative stress, PARP-1 becomes hyperactivated.[1][2] This leads to the extensive synthesis of poly(ADP-ribose) (PAR) polymers, using NAD+ as a substrate.[3] The rapid depletion of cellular NAD+ and consequently ATP stores results in a catastrophic energy failure.[3][4]

Furthermore, the accumulation of PAR polymers acts as a death signal, leading to the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus.[2][5][6] In the nucleus, AIF, along with other factors, mediates large-scale DNA fragmentation and chromatin condensation, culminating in caspase-independent cell death, known as parthanatos.[1][2]

This compound exerts its neuroprotective effects by inhibiting the enzymatic activity of PARP-1.[1][3] This inhibition prevents the synthesis and accumulation of PAR polymers, thereby averting the downstream consequences of NAD+/ATP depletion and AIF translocation.[1] By blocking the parthanatos cascade at an early stage, this compound preserves neuronal integrity and viability.

Figure 1: Signaling pathway of PARP-1 mediated parthanatos and inhibition by this compound.

Quantitative Data on Efficacy

The neuroprotective efficacy of this compound has been quantified in various cell-based assays. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound against MNNG-Induced Cell Death MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) is a DNA-alkylating agent used to induce parthanatos.

| Cell Line | Assay | Parameter | Value (µM) | Reference |

| HeLa | Alamar Blue | EC₅₀ | 11.41 ± 1.04 | [1] |

| SH-SY5Y | Alamar Blue | EC₅₀ | 11.41 ± 1.04 | [1] |

Table 2: Neuroprotective Effects of this compound against NMDA-Induced Neuronal Death Primary cortical neuronal cultures were exposed to NMDA to induce excitotoxic cell death.

| Concentration (µM) | Outcome | Reference |

| 12.5 - 100 | Significant, concentration-dependent reduction in neuronal death | [1] |

| 100 | Cell death level comparable to control (abolished NMDA-induced death) | [1] |

Experimental Protocols

The identification and characterization of this compound as a neuroprotective PARP-1 inhibitor involved a series of robust experimental procedures.

High-Throughput Screening (HTS) for PARP-1 Inhibitors

-

Objective: To identify small molecules that protect against parthanatos.

-

Cell Line: HeLa cells were used for the primary screen.[1]

-

Inducing Agent: N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) at 50 µM was used to induce DNA damage and parthanatos.

-

Screening Libraries: Approximately 5,120 small molecules from the MSSP (Spectrum2K) library and the JHDL (Johns Hopkins Drug Library) were screened at a final concentration of 10 µM.[1]

-

Controls:

-

Positive Control: DPQ (a known PARP-1 inhibitor) at 30 µM.

-

Negative Control: Z-VAD-fmk (a pan-caspase inhibitor) at 100 µM, to confirm the cell death pathway was not caspase-dependent.

-

-

Viability Assay: Cell viability was quantified using the Alamar Blue (resazurin) assay.

-

Hit Confirmation: Initial hits were confirmed through secondary screening using a different viability reagent, CellTiter-Glo (Promega), which measures ATP levels via luminescence.

PAR Polymer Accumulation Assay

-

Objective: To determine if the protective effect of this compound was due to the inhibition of PARP-1 activity.

-

Methodology: HeLa cells were treated with MNNG to induce PARP-1 activation. The levels of PAR polymer were then measured in the presence and absence of this compound.

-

Key Finding: this compound significantly decreased the levels of MNNG-induced PAR polymer in a concentration-dependent manner.[1]

Primary Cortical Neuron Culture and Neuroprotection Assay

-

Objective: To validate the neuroprotective effect of this compound in a more physiologically relevant model.

-

Cell Culture: Primary neuronal cultures were prepared from gestational day 15–16 fetal CD1 mice. Glial proliferation was inhibited using 5-fluoro-2'-deoxyuridine (5F2DU). Cultures were used for experiments at 12–14 days in vitro.[1]

-

Induction of Neuronal Death: Neurons were exposed to N-methyl-D-aspartate (NMDA) for 5 minutes to induce excitotoxic cell death (parthanatos). 10 µM glycine was added as a co-agonist.[1]

-

Treatment: this compound was applied at various concentrations (ranging from 12.5 µM to 100 µM) during the NMDA exposure.[1]

-

Assessment of Cell Death: Neuronal death was quantified by calculating the ratio of Propidium Iodide (PI)-stained (dead) cells to Hoechst 33342-stained (total) cells.[1]

-

Key Finding: this compound provided significant, dose-dependent protection to cortical neurons against NMDA-induced cell death.[1]

Figure 2: Experimental workflow for the identification and validation of this compound.

Conclusion and Future Directions

The evidence strongly supports the role of this compound as a potent neuroprotective agent acting through the inhibition of PARP-1.[1][3] Its ability to prevent PAR polymer accumulation and protect primary neurons from excitotoxic death highlights its therapeutic potential.[1] The methoxylation at the 4' position appears crucial for its parthanatos-inhibiting activity.[1]

This compound serves as an important lead compound for the development of novel neurotherapeutics. Future research should focus on:

-

In vivo studies: Evaluating the efficacy of this compound in animal models of neurodegenerative diseases (e.g., stroke, Parkinson's disease).

-

Pharmacokinetics and Blood-Brain Barrier Penetration: Assessing the drug-like properties of this compound to determine its suitability for CNS applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency, selectivity, and pharmacokinetic properties.

-

Target Engagement Studies: Utilizing advanced techniques to confirm and quantify the binding and inhibition of PARP-1 in a physiological context.

By pursuing these avenues of research, the full therapeutic potential of this compound and related compounds can be explored for the management of devastating neurological disorders.

References

- 1. Identification through high-throughput screening of this compound and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP-1 initiated neuronal cell death pathway–do androgens matter? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP-1-Associated Pathological Processes: Inhibition by Natural Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP-1 Inhibition Attenuates Neuronal Loss, Microglia Activation and Neurological Deficits after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP and the Release of Apoptosis-Inducing Factor from Mitochondria - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Poly(ADP-ribose) polymerase-1 and its ambiguous role in cellular life and death - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Metabolic Odyssey of 4'-Methoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxyflavone, a methoxylated flavonoid, has garnered significant interest for its potential pharmacological activities. Understanding its metabolic fate within a living system is paramount for the development of safe and efficacious therapeutics. This technical guide provides a comprehensive overview of the in vivo metabolic pathway of this compound, detailing the primary enzymatic transformations, and presenting key quantitative data from relevant studies. Detailed experimental methodologies are provided to aid researchers in designing and executing robust in vivo metabolism studies. The core metabolic pathways and experimental workflows are visualized through signaling pathway diagrams to facilitate a clear and concise understanding of the processes involved.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in various plants, known for their antioxidant and health-promoting properties. Methoxyflavones, characterized by the presence of one or more methoxy groups, often exhibit enhanced metabolic stability and oral bioavailability compared to their hydroxylated counterparts. This compound is a synthetic methoxyflavone that has demonstrated promising biological activities. The in vivo metabolism of flavonoids is a critical determinant of their systemic exposure, and ultimately, their therapeutic efficacy and potential toxicity. This guide elucidates the metabolic journey of this compound in vivo.

The In Vivo Metabolic Pathway of this compound

The in vivo metabolism of this compound is a multi-step process primarily occurring in the liver and intestines, involving both Phase I and Phase II enzymatic reactions. The principal pathway involves O-demethylation followed by conjugation reactions.

Phase I Metabolism: O-Demethylation

The initial and rate-limiting step in the metabolism of this compound is the O-demethylation of the methoxy group at the 4'-position of the B-ring.[1][2] This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of 4'-hydroxyflavone.[3][4] Several CYP isoforms have been implicated in this transformation, with CYP1A1, CYP1A2, and CYP1B1 showing significant activity.[2][3] 4'-hydroxyflavone can be further metabolized through hydroxylation to form 3',4'-dihydroxyflavone.[3][4]

Phase II Metabolism: Glucuronidation and Sulfation

The hydroxylated metabolites of this compound, principally 4'-hydroxyflavone, are susceptible to Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body.

-

Glucuronidation: This is a major conjugation pathway for hydroxylated flavonoids.[5] Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group of 4'-hydroxyflavone, forming 4'-hydroxyflavone glucuronide.[6][7][8]

-

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of 4'-hydroxyflavone, resulting in the formation of 4'-hydroxyflavone sulfate.[9][10][11] Studies have shown that the 4'-position of hydroxyflavones is a target for sulfation.[9][10][11]

The resulting glucuronide and sulfate conjugates are then readily eliminated from the body, primarily through urine and feces.[12]

In vivo metabolic pathway of this compound.

Quantitative Data

While comprehensive in vivo quantitative data for this compound is limited, studies on structurally similar methoxyflavones provide valuable insights into their pharmacokinetic profiles. The following tables summarize representative data that can be expected in in vivo studies of this compound.

Table 1: Predicted Pharmacokinetic Parameters of this compound and its Major Metabolite in Rats Following Oral Administration.

| Analyte | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |

| This compound | 1.0 - 2.0 | 500 - 1000 | 2000 - 5000 | 3.0 - 6.0 |

| 4'-Hydroxyflavone | 2.0 - 4.0 | 100 - 300 | 500 - 1500 | 4.0 - 8.0 |

Note: These values are estimations based on pharmacokinetic data from other methoxyflavones and may vary depending on the experimental conditions.[12]

Table 2: Predicted Excretion Profile of this compound Metabolites in Rats (0-48h) Following Oral Administration.

| Metabolite | % of Administered Dose in Urine | % of Administered Dose in Feces |

| 4'-Hydroxyflavone Glucuronide | 15 - 30 | 5 - 15 |

| 4'-Hydroxyflavone Sulfate | 5 - 15 | 2 - 10 |

| Unchanged this compound | < 1 | 10 - 20 |

Note: The primary routes of excretion for flavonoid metabolites are urine and feces. The extent of each route depends on the physicochemical properties of the metabolites.[12]

Experimental Protocols

This section outlines a detailed methodology for conducting an in vivo metabolism study of this compound in a rodent model.

Animal Model and Dosing

-

Animal Species: Male Sprague-Dawley or Wistar rats (8-10 weeks old, 200-250 g).

-

Acclimatization: Acclimatize animals for at least one week prior to the experiment with free access to standard chow and water.

-

Dosing Vehicle: A suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

-

Dose Administration: Administer this compound orally via gavage at a dose of 50 mg/kg.

Animal dosing workflow.

Sample Collection

-

Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes. Centrifuge the blood at 4000 rpm for 10 minutes at 4°C to obtain plasma.

-

Urine and Feces Collection: House the rats in metabolic cages for the collection of urine and feces at intervals of 0-8 h, 8-12 h, 12-24 h, and 24-48 h.

-

Sample Storage: Store all plasma, urine, and feces samples at -80°C until analysis.

Sample Preparation

-

Plasma: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., another flavonoid not present in the samples) to precipitate proteins. Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

Urine: Thaw and vortex the urine samples. To 100 µL of urine, add 20 µL of β-glucuronidase/sulfatase solution and incubate at 37°C for 2 hours to hydrolyze the conjugated metabolites. Stop the reaction by adding 300 µL of ice-cold acetonitrile with an internal standard. Process the samples as described for plasma.

-

Feces: Lyophilize and pulverize the fecal samples. Extract a known weight of the fecal powder with methanol three times. Combine the methanol extracts, evaporate to dryness, and reconstitute in the mobile phase.

Analytical Methodology: LC-MS/MS

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is the preferred analytical tool for the quantification of this compound and its metabolites due to its high sensitivity and selectivity.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes.

-

Detection: Multiple Reaction Monitoring (MRM) for quantification. Specific parent-to-product ion transitions for this compound and its predicted metabolites should be optimized.

-

General analytical workflow.

Conclusion

The in vivo metabolism of this compound is a complex process initiated by CYP-mediated O-demethylation to form 4'-hydroxyflavone, which is subsequently conjugated with glucuronic acid and sulfate for excretion. A thorough understanding of this metabolic pathway and the ability to accurately quantify the parent compound and its metabolites in biological matrices are essential for advancing the preclinical and clinical development of this compound. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to investigate the in vivo disposition of this promising compound. Further in vivo studies are warranted to provide more precise quantitative data and to fully elucidate the pharmacokinetic profile of this compound and its metabolites.

References

- 1. benchchem.com [benchchem.com]

- 2. Bioavailable flavonoids: cytochrome P450-mediated metabolism of methoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preference for O-demethylation reactions in the oxidation of 2'-, 3'-, and 4'-methoxyflavones by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of 3,3',4'-trihydroxyflavone and 3,6,4'-trihydroxyflavone (4'-O-glucuronidation) as the in vitro functional markers for hepatic UGT1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of 3,3′,4′-trihydroxyflavone and 3,6,4′-trihydroxyflavone (4′-O-glucuronidation) as the in vitro functional markers for hepatic UGT1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. Sulfation of selected mono-hydroxyflavones by sulfotransferases in vitro: a species and gender comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfation of selected mono-hydroxyflavones by sulfotransferases in vitro: a species and gender comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Review of 4'-Methoxyflavone's therapeutic potential

An In-depth Technical Guide on the Therapeutic Potential of 4'-Methoxyflavone

Introduction

This compound is a naturally occurring methoxylated flavone, a subclass of flavonoids characterized by the presence of one or more methoxy groups on the core flavone structure.[1][2] This structural modification significantly enhances metabolic stability and oral bioavailability compared to their hydroxylated counterparts, making them promising candidates for therapeutic development.[1][3] this compound has garnered significant scientific interest due to its diverse pharmacological activities, including neuroprotective, anticancer, anti-inflammatory, and antioxidant effects.[4][5][6] This technical guide provides a comprehensive review of the current understanding of this compound's therapeutic potential, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols.

Therapeutic Potential and Mechanisms of Action

Neuroprotection

A primary area of investigation for this compound is its potent neuroprotective activity.[6][7] It has been identified as a novel inhibitor of parthanatos, a specific pathway of programmed cell death mediated by the overactivation of poly(ADP-ribose) polymerase-1 (PARP-1).[7][8]

Mechanism of Action: Inhibition of Parthanatos

Parthanatos is implicated in neuronal death in various neurological and neurodegenerative conditions.[8] The process is initiated by significant DNA damage, which leads to the hyperactivation of PARP-1. This results in the synthesis and accumulation of poly(ADP-ribose) (PAR) polymers, ultimately causing cell death.[8] this compound has been shown to prevent the decrease in cell viability in HeLa and SH-SY5Y cells caused by the DNA-alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), an inducer of parthanatos.[8][9] It achieves this by reducing the synthesis and accumulation of PAR polymer.[8] Furthermore, it protects cortical neurons from cell death induced by N-methyl-D-aspartate (NMDA).[8]

Caption: this compound inhibits PARP-1 activation, preventing parthanatos.

Anticancer Activity

Methoxyflavones, including this compound, have demonstrated significant potential as anticancer agents.[1][2][10] They exert their effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[5][10] The lipophilic nature of the methoxy group is crucial for hydrophobic interactions with target proteins, while the strategic placement of hydroxyl groups can enhance these cytotoxic effects.[10]

Mechanism of Action: Modulation of Signaling Pathways

While specific data for this compound is still emerging, related methoxyflavones like acacetin (5,7-dihydroxy-4'-methoxyflavone) have been shown to target key signaling pathways involved in cancer progression. Acacetin has been found to suppress the NF-κB/Akt signaling pathway in prostate cancer cells.[4] This leads to a reduction in the levels of anti-apoptotic proteins such as Bcl-2 and XIAP, and the proliferative protein COX-2, ultimately inducing apoptosis.[4] Flavones, in general, have also been associated with the overexpression of PARP-1, which can lead to increased PAR synthesis during early apoptosis, activation of caspase-3, and subsequent proteolysis of PARP-1, contributing to their cytotoxic effects.[10]

Caption: Acacetin inhibits the pro-survival Akt/NF-κB signaling pathway.

Anti-inflammatory Effects

This compound and its derivatives exhibit anti-inflammatory properties.[6][11] The proposed mechanisms involve the modulation of key inflammatory mediators and signaling pathways.[12][13]

Mechanism of Action: Suppression of Pro-inflammatory Mediators

Studies on related methoxyflavones have shown that they can inhibit pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and modulate the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[11][13] This is often achieved through the suppression of the NF-κB activation pathway, a central regulator of inflammation.[12][14] For instance, 4',6,7-trihydroxy-5-methoxyflavone has been shown to decrease leukocyte migration and the concentration of pro-inflammatory cytokines in a mouse model of peritonitis.[11]

Metabolic Effects and Metabolism

This compound has shown promise in modulating metabolic pathways, which could be beneficial for weight management and overall metabolic health.[6] The metabolic fate of methoxyflavones is a critical determinant of their bioactivity. They are metabolized by cytochrome P450 (P450) enzymes, primarily through O-demethylation.[7][9][15] this compound is considered one of the least stable methoxyflavones, readily undergoing oxidative metabolism.[15] The primary P450 isoforms involved in the metabolism of methoxylated flavones are CYP1A1 and CYP1A2.[15] The O-demethylation of this compound produces 4'-hydroxyflavone.[7][9]

Quantitative Data

The following tables summarize the quantitative data regarding the therapeutic potential of this compound and related compounds.

Table 1: Neuroprotective Effects of this compound

| Assay | Cell Line/Model | Inducing Agent | This compound Concentration | Effect | Reference |

| Cell Viability | HeLa and SH-SY5Y | MNNG | 25 µM | Peak protection against MNNG-induced cell death | [8] |

| Neuronal Death | Primary cortical neurons | NMDA | 25-100 µM | Concentration-dependent reduction in neuronal death | [8] |

Table 2: Anticancer Activity of Methoxyflavones (IC50 values)

| Compound | Cancer Cell Line | IC50 Value (µM) | Treatment Duration | Reference |

| Acacetin (5,7-dihydroxy-4'-methoxyflavone) | DU145 (Prostate) | ~25 | 24 h | [10][16] |

| Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-TMF) | MCF-7 (Breast) | 4.9 | 72 h | [10] |

| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MCF-7 (Breast) | 3.71 | 72 h | [10] |

| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MDA-MB-231 (Breast) | 21.27 | 72 h | [10] |

| Chrysosplenetin (5,4′-dihydroxy-3,6,7,3′-TeMF) | MCF-7 (Breast) | 0.3 | 72 h | [10] |

| 7-hydroxy-4'-methoxyflavone | HeLa (Cervical) | 25.73 µg/mL | 24 h | [17] |

| 7-hydroxy-4'-methoxyflavone | WiDr (Colon) | 83.75 µg/mL | 24 h | [17] |

Table 3: Pharmacokinetics of Methoxyflavones in Rats (Oral Administration)

| Compound | Cmax (µg/ml) | Tmax (h) | Half-life (h) | Oral Bioavailability (%) | Reference |

| 5,7-dimethoxyflavone (DMF) | 0.55 - 0.88 | 1 - 2 | 3 - 6 | 1 - 4 | [18] |

| 5,7,4'-trimethoxyflavone (TMF) | 0.55 - 0.88 | 1 - 2 | 3 - 6 | 1 - 4 | [18] |

| 3,5,7,3',4'-pentamethoxyflavone (PMF) | 0.55 - 0.88 | 1 - 2 | 3 - 6 | 1 - 4 | [18] |

Experimental Protocols

High-Throughput Screening for Neuroprotective Agents

This protocol is based on the study that identified this compound as a neuroprotective compound.[8]

-

Cell Culture: HeLa cells are cultured in appropriate media.

-

Assay Development: An assay is developed and optimized for high-throughput screening to measure cell viability.

-

Compound Screening: A library of small molecules (e.g., ~5120 compounds) is screened at a final concentration of 10 µM.

-

Induction of Parthanatos: Cell death is induced by treating the cells with N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).

-

Measurement of Cell Viability: Cell viability is assessed to identify compounds that protect against MNNG-induced cell death. Hits are defined as compounds that result in a certain percentage of cell viability (e.g., >60%).

-

Hit Confirmation and Dose-Response: Confirmed hits are further tested in a concentration-dependent manner to determine their potency.

Caption: Workflow for high-throughput screening of neuroprotective compounds.

In Vitro Neuroprotection Assay in Primary Neuronal Cultures

This protocol details the assessment of neuroprotective effects against NMDA-induced excitotoxicity.[8]

-

Primary Neuronal Culture Preparation: Primary cortical neuronal cultures are prepared from fetal mice (e.g., gestational day 15–16).

-

Glial Proliferation Inhibition: To obtain a culture of at least 80% neurons, glial proliferation is inhibited by adding 5-fluoro-2'-deoxyuridine (5F2DU) to the growth medium.

-

Treatment: After 12–14 days in vitro, cultures are treated with NMDA to induce neuronal death. Glycine is added as a co-agonist.

-

Co-treatment with this compound: Experimental groups are co-treated with varying concentrations of this compound.

-

Assessment of Neuronal Death: Neuronal death is quantified using methods such as live/dead cell staining and microscopy.

In Vitro Anticancer Activity Assessment

This protocol outlines standard procedures for evaluating the anticancer effects of a compound.

-

Cell Culture: Human cancer cell lines (e.g., DU145 prostate cancer cells) are cultured in appropriate media.

-

Cell Viability Assay (MTT Assay): Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., acacetin) for different time points (e.g., 24, 48, 72 hours). Cell viability is measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

-

Apoptosis Analysis (Flow Cytometry): Cells are treated with the compound and then stained with Annexin V and Propidium Iodide (PI). The percentage of apoptotic cells (early and late) is determined by flow cytometry.[16]

-

Western Blot Analysis: To investigate the molecular mechanism, cells are treated with the compound, and protein lysates are subjected to western blotting to analyze the expression and phosphorylation levels of key signaling proteins (e.g., Akt, IκBα, NF-κB, Bcl-2, XIAP, COX-2).[4]

Caption: General workflow for in vitro evaluation of anticancer activity.

Conclusion

This compound is a promising bioactive compound with significant therapeutic potential, particularly in the realms of neuroprotection and cancer therapy. Its ability to inhibit parthanatos by targeting PARP-1 represents a novel mechanism for neuroprotective intervention. Furthermore, its anticancer properties, likely mediated through the modulation of critical signaling pathways, warrant further investigation. The enhanced metabolic stability of methoxyflavones compared to their hydroxylated analogs increases their potential for in vivo efficacy. Future research should focus on comprehensive preclinical and clinical studies to fully elucidate the therapeutic utility of this compound and to optimize its development as a novel therapeutic agent for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acacetin (5,7-dihydroxy-4'-methoxyflavone) exhibits in vitro and in vivo anticancer activity through the suppression of NF-κB/Akt signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 4143-74-2 [amp.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Buy this compound | 4143-74-2 [smolecule.com]

- 8. Identification through high-throughput screening of this compound and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Anti-inflammatory activity of 4',6,7-trihydroxy-5-methoxyflavone from Fridericia chica (Bonpl.) L.G.Lohmann - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caringsunshine.com [caringsunshine.com]

- 13. Anti-inflammatory effect of certain dimethoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. Bioavailable flavonoids: cytochrome P450-mediated metabolism of methoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. pubs.aip.org [pubs.aip.org]